molecular formula C14H18O2 B13814381 Ethyl 1,1-dimethylindan-4-carboxylate CAS No. 55591-12-3

Ethyl 1,1-dimethylindan-4-carboxylate

Cat. No.: B13814381
CAS No.: 55591-12-3
M. Wt: 218.29 g/mol
InChI Key: JAWKNTBIAIQVDD-UHFFFAOYSA-N
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Description

Ethyl 1,1-dimethylindan-4-carboxylate is an organic compound that belongs to the class of indan derivatives. Indan derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an indan ring system with an ethyl ester functional group at the 4-position and two methyl groups at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,1-dimethylindan-4-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the Friedel-Crafts acylation of 1,1-dimethylindan with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,1-dimethylindan-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted indan derivatives with various functional groups.

Scientific Research Applications

Ethyl 1,1-dimethylindan-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1,1-dimethylindan-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into active sites of target proteins, influencing their function through binding interactions.

Comparison with Similar Compounds

Ethyl 1,1-dimethylindan-4-carboxylate can be compared with other indan derivatives such as:

  • Ethyl 1,3-dimethylindan-4-carboxylate
  • Ethyl 1,1-dimethylindan-2-carboxylate
  • Ethyl 1,1-dimethylindan-5-carboxylate

These compounds share similar core structures but differ in the position and number of substituents. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

55591-12-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 1,1-dimethyl-2,3-dihydroindene-4-carboxylate

InChI

InChI=1S/C14H18O2/c1-4-16-13(15)11-6-5-7-12-10(11)8-9-14(12,2)3/h5-7H,4,8-9H2,1-3H3

InChI Key

JAWKNTBIAIQVDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCC(C2=CC=C1)(C)C

Origin of Product

United States

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